2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide
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Overview
Description
2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with the molecular formula C11H11Cl3N2O2 and a molecular weight of 309.58 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride, followed by the addition of N-methylacetamide . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding carboxylic acids.
Scientific Research Applications
2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: A related compound with similar structural features but different chemical properties and applications.
2,6-dichloroaniline: A precursor used in the synthesis of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-16(10(18)5-12)6-9(17)15-11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPMEAEOXKWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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